

Performance Showdown: H₂Se vs. H₂S in Chalcopyrite Solar Cell Fabrication

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Compound of Interest

Compound Name: *Hydrogen selenide*

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A comparative analysis of solar cells fabricated using **hydrogen selenide** (H₂Se) and hydrogen sulfide (H₂S) reveals distinct performance characteristics rooted in the fundamental properties of the resulting absorber layers. While selenide-based cells currently hold the record for power conversion efficiency, sulfide-based counterparts offer advantages in terms of a wider bandgap and potentially higher open-circuit voltages.

This guide provides a detailed comparison of the performance of Copper Indium Gallium Selenide (CIGSe) solar cells, fabricated using H₂Se, and Copper Indium Gallium Sulfide (CIGS) solar cells, fabricated with H₂S. The comparison is based on experimental data from various studies, focusing on key photovoltaic parameters and the underlying material properties and fabrication protocols.

At a Glance: Performance Metrics

The performance of solar cells is primarily evaluated by four key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). Below is a summary of typical performance ranges for high-efficiency CIGSe and CIGS solar cells. It is important to note that these values represent high-performing devices and can vary based on specific fabrication conditions.

Photovoltaic Parameter	H2Se Fabricated (CIGSe)	H2S Fabricated (CIGS)
Power Conversion Efficiency (PCE)	> 23% (record)	~15-17%
Open-Circuit Voltage (Voc)	Typically 0.70 - 0.75 V	Can exceed 0.9 V
Short-Circuit Current Density (Jsc)	High	Lower than CIGSe
Fill Factor (FF)	High (> 78%)	Generally good
Bandgap (Eg)	~1.04 - 1.68 eV (tunable with Ga)	~1.5 - 2.4 eV (tunable with Ga)

Delving into the Differences: A Deeper Comparison

The variation in performance between H2Se and H2S fabricated solar cells stems from the differences in the properties of the resulting selenide and sulfide absorber layers.

Bandgap and Voltage: Pure sulfide CIGS absorbers possess a wider bandgap (around 1.5 eV or higher) compared to their pure selenide CIGSe counterparts (typically 1.04 to 1.2 eV for optimal performance)[1]. This wider bandgap in CIGS is the primary reason for the significantly higher open-circuit voltages (Voc) observed in these devices, with values reaching up to 920 mV[1]. However, this advantage in voltage does not fully translate to a proportional increase in overall efficiency, a phenomenon often attributed to challenges in optimizing the interfaces, particularly the absorber/buffer layer junction[2].

Current and Efficiency: The wider bandgap of CIGS, while beneficial for voltage, leads to a lower absorption of longer-wavelength photons from the solar spectrum. This results in a reduced short-circuit current density (Jsc) compared to CIGSe cells[1]. The higher Jsc in CIGSe, combined with excellent material quality and optimized device structures, has enabled them to achieve world-record power conversion efficiencies of over 23%[3]. In contrast, the highest reported efficiencies for pure sulfide CIGS cells are in the range of 15-17%[4][5].

Interface and Recombination: The conduction band alignment between the absorber layer and the buffer layer (commonly Cadmium Sulfide - CdS) is a critical factor influencing device performance. Studies have indicated that the CdS/CIGS interface can exhibit a "cliff-like"

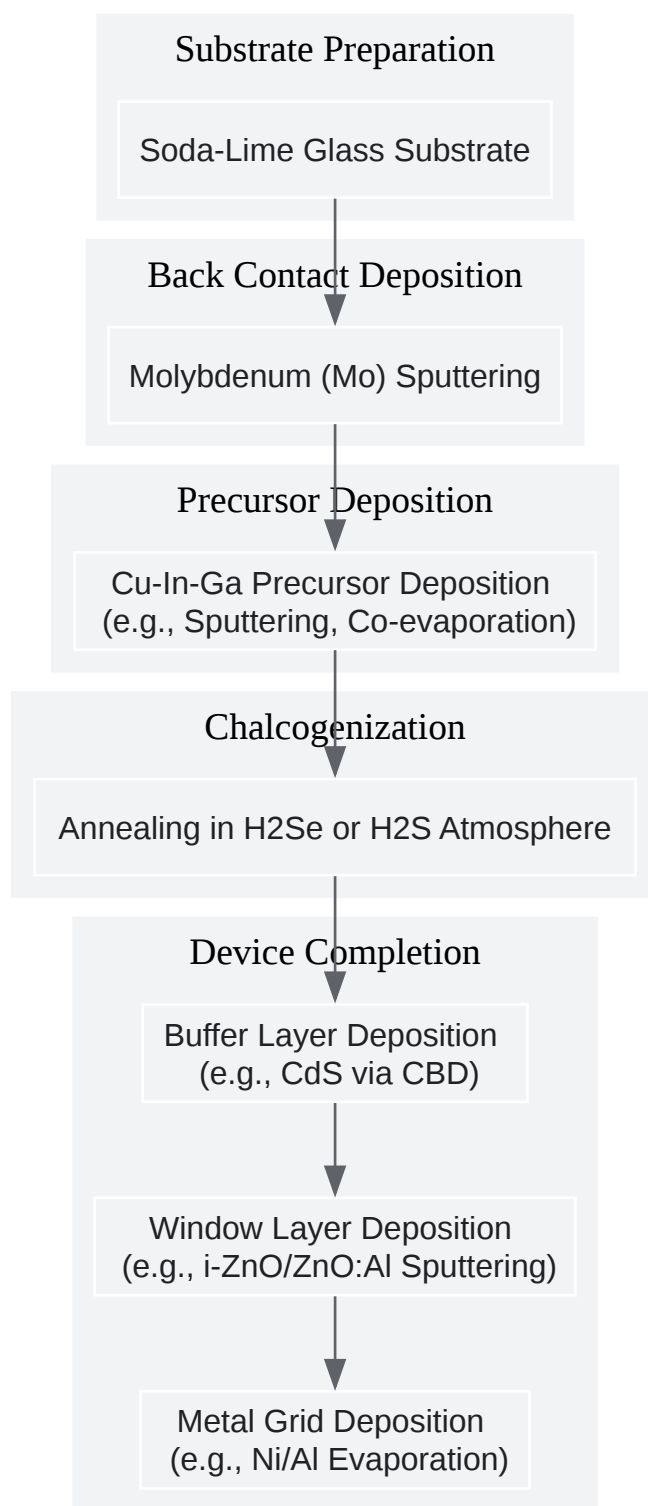
conduction band offset, which may enhance interface recombination and limit the open-circuit voltage[2]. In contrast, the CdS/CIGSe interface is reported to have a more favorable flat band alignment[2]. Efforts to mitigate interface recombination in CIGS cells have involved the use of alternative buffer layers like zinc sulfide oxide (Zn(O,S))[1].

Experimental Protocols: A Look at the Fabrication Process

The fabrication of both CIGSe and CIGS solar cells typically follows a multi-step process involving the deposition of precursor materials followed by a high-temperature chalcogenization step using either H_2Se or H_2S gas.

Typical Fabrication Workflow

The general workflow for fabricating these thin-film solar cells is outlined below.



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Caption: A generalized workflow for the fabrication of CIGS/CIGSe thin-film solar cells.

H₂Se Selenization Protocol (Two-Step Process)

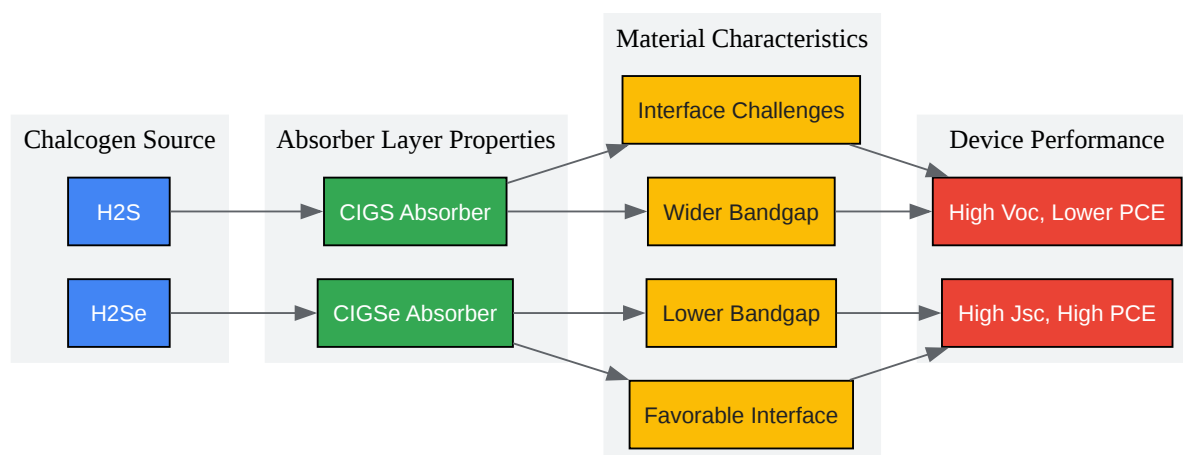
- **Precursor Deposition:** A metallic precursor stack of Copper-Gallium (Cu-Ga) alloy and Indium (In) is sequentially deposited onto a Molybdenum (Mo) coated soda-lime glass substrate via DC magnetron sputtering.
- **Selenization:** The precursor stack is then annealed in a controlled atmosphere containing H₂Se gas. A typical process involves a two-stage temperature profile:
 - A low-temperature stage (e.g., 400°C) to initiate the reaction and promote the formation of binary selenide phases.
 - A high-temperature stage (e.g., 550°C) to facilitate the complete formation of the CIGSe chalcopyrite structure and promote grain growth.

H₂S Sulfurization Protocol (Two-Step Process)

- **Precursor Deposition:** Similar to the selenization process, a Cu-In-Ga metallic precursor is deposited on a Mo-coated substrate.
- **Sulfurization:** The metallic precursor is subsequently annealed in an H₂S-containing atmosphere at elevated temperatures (e.g., 500-550°C) to form the CIGS absorber layer. The reaction kinetics in H₂S can differ from H₂Se, potentially influencing the final film morphology and composition.

Signaling Pathways and Logical Relationships

The choice between H₂Se and H₂S has a cascading effect on the final device properties. The following diagram illustrates the logical relationship between the choice of chalcogen and the resulting solar cell performance.



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